molecular formula C7H7ClN2O B155049 3-Chlorophenylurea CAS No. 1967-27-7

3-Chlorophenylurea

Cat. No. B155049
CAS RN: 1967-27-7
M. Wt: 170.59 g/mol
InChI Key: PPCUBWWPGYHEJE-UHFFFAOYSA-N
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Description

The provided papers do not directly discuss 3-Chlorophenylurea, but they do provide insights into related compounds and their biological activities, which can be useful for understanding the context in which 3-Chlorophenylurea might be studied.

Synthesis Analysis

Paper details the synthesis of a series of thiourea derivatives, including compounds with chlorophenyl groups. Although the specific compound 3-Chlorophenylurea is not mentioned, the methods used for synthesizing chlorophenyl thiourea derivatives could potentially be adapted for the synthesis of 3-Chlorophenylurea. The synthesis involves typical spectroscopic techniques such as IR and NMR, and the structure of one compound was confirmed using X-ray diffraction.

Molecular Structure Analysis

The molecular structure of the compounds in paper was characterized using IR, 1H and 13C NMR, and X-ray diffraction. These techniques provided significant stretching vibrations and chemical shifts that are characteristic of the thiourea moiety and could be relevant when analyzing the molecular structure of 3-Chlorophenylurea.

Chemical Reactions Analysis

While the papers do not discuss chemical reactions specific to 3-Chlorophenylurea, paper examines the immunostimulatory activity of a related compound, which suggests that chlorophenyl derivatives can have significant biological effects. This could imply that 3-Chlorophenylurea may also participate in biological chemical reactions, potentially as an immunostimulant.

Physical and Chemical Properties Analysis

The papers provided do not directly address the physical and chemical properties of 3-Chlorophenylurea. However, the synthesis and characterization techniques described in paper for related compounds could be applied to determine these properties for 3-Chlorophenylurea. Additionally, the biological effects observed in paper and the detoxication enzyme activity in paper could suggest potential properties such as solubility and reactivity in biological systems.

Scientific Research Applications

  • Metabolism in Plants : 3-Chlorophenylurea and its derivatives are metabolized in plants, leading to the formation of various metabolites. For instance, a study found an unstable metabolite following the incubation of 3-(4-chlorophenyl)-1-methylurea in a cotton microsomal oxidase system. The metabolite decomposed into formaldehyde and 4-chlorophenylurea, highlighting the compound's transformation in plant systems (Tanaka, Swanson, & Frear, 1972).

  • Enzyme Inhibition and Mercury Sensing : Thiourea derivatives, including 3-Chlorophenylurea, have been found to be effective enzyme inhibitors. A study explored six unsymmetrical thiourea derivatives for their anti-cholinesterase activity and potential as mercury sensing probes. One of these compounds showed significant enzyme inhibition and moderate sensitivity during fluorescence studies (Rahman et al., 2021).

  • Voltammetric Determination : The compound has been studied in the context of voltammetric determination, specifically for the herbicide Linuron, which shares a similar structure. A carbon paste electrode containing tricresyl phosphate was optimized for analyzing Linuron, demonstrating the applicability of such electrodes for anodic oxidations in direct voltammetry (Ðordevic et al., 2011).

  • Biological Imaging : A derivative, 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, has been used as a thiol-reactive luminescent agent for biological imaging, specifically targeting mitochondria (Amoroso et al., 2008).

  • Herbicide Metabolism : The metabolism of herbicides like monuron, which is structurally similar to 3-Chlorophenylurea, in plants has been extensively studied. Metabolites of monuron were identified as β-d-glucosides of derivatives of 3-Chlorophenylurea, showing the formation of N-hydroxymethyl intermediates in the oxidative N-demethylation of phenylurea herbicides (Frear & Swanson, 1972).

properties

IUPAC Name

(3-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCUBWWPGYHEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173338
Record name 3-Chlorophenylurea
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorophenylurea

CAS RN

1967-27-7
Record name 3-Chlorophenylurea
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Record name 3-Chlorophenylurea
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Record name 3-Chlorophenylurea
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Record name 3-Chlorophenylurea
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Synthesis routes and methods

Procedure details

To a solution of 1-(3-t-butyl-1-{3-[(t-butyldimethylsilyloxy)methyl]phenyl}-1H-pyrazol-5-yl)-3-(3-chlorophenyl)urea (120 mg, 0.12 mmol) in THF (2 mL) was added TBAF (1.0 M, 0.13 mL, 0.13 mmol). The reaction mixture was stirred at RT for 2.5 h. The solvent was removed under reduced pressure. EtOAc was added into the residue followed by 1N—HCl (5 drops). The combined organic extracts were washed with brine, dried (Na2SO4), filtered, concentrated and purified via column chromatography to yield 1-(3-t-butyl-1-(3-hydroxymethyl)phenyl)-1H-pyrazol-5-yl)-3-(3-chlorophenyl)urea as a white powder (34 mg, 71% yield). 1H-NMR (CDCl3): δ 8.11 (s, 1H), 7.34 (t, J=2.0 Hz, 1H), 7.05-7.25 (m, 7H), 6.99 (dt, J=1.3, and 7.8 Hz, 1H), 6.39 (s, 1H), 4.39 (s, 2H), 1.33 (s, 9H); MS (EI) m/z: 399 (M+H+).
Name
1-(3-t-butyl-1-{3-[(t-butyldimethylsilyloxy)methyl]phenyl}-1H-pyrazol-5-yl)-3-(3-chlorophenyl)urea
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
0.13 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
PA Yonova, GM Stoilkova - Journal of Plant Growth Regulation, 2004 - Springer
… The phenylurea derivative of 2-aminothiazole (1) was 1.7-fold more and the 3-chlorophenylurea derivative of 2-furfurylamine (23) was equally as active as the standard diuron with …
Number of citations: 114 link.springer.com
TD Stepp, ND Camper, MJB Paynter - Pesticide Biochemistry and …, 1985 - Elsevier
… The two unknowns (HPLC retention times of 3.0 and 3.5 min) were not 3-chlorophenylurea and 3-… The HPLC retention time of this unknown did not correlate with 3-chlorophenylurea …
Number of citations: 43 www.sciencedirect.com
RB Fox, DL Venezky - Journal of the American Chemical Society, 1956 - ACS Publications
… (80%) of l-re-butyl-3-^-chlorophenylurea, mp 172.5-173. A mixed mp with a sample of the urea prepared from re-butylamine and ^-chlorophenyl isocyanate showed no …
Number of citations: 30 pubs.acs.org
CR Rasmussen, JF Gardocki, JN Plampin… - Journal of Medicinal …, 1978 - ACS Publications
thiepin-2-acetate (2.2 g, 7.75 mmol) in iert-butyl alcohol (15 mL) containing potassium tert-butoxide (0.87 g, 7.77 mmol) and diethyl carbonate (1.0 g, 8.5 mmol) was boiled under reflux …
Number of citations: 48 pubs.acs.org
T Guo, RC Hunter, H Gu, LL Rokosz, TM Stauffer… - Bioorganic & medicinal …, 2005 - Elsevier
… For example, 3-methoxyphenylurea (8f) and 3-toluylurea (8g) are 7-fold and 4-fold less potent, respectively, than the 3-chlorophenylurea (8h). Also, meta-substituents are preferred over …
Number of citations: 24 www.sciencedirect.com
CA Janicki, WD Walkling, RH Erlich… - Journal of …, 1981 - Wiley Online Library
… The precipitate was identified as 2,6-dimethylphenyl-3-chlorophenylurea. This compound could be formed only if the isocyanate was present in the toluene layer. UV Assay Specificity-…
Number of citations: 8 onlinelibrary.wiley.com
M Hashemi, M Ashoornia, M Panahandeh - … of Water and Wastewater; Ab va …, 2015 - sid.ir
Rice is an important staple food in most parts of the world. The water resources in Guilan Province are receiving large quantities of herbicides (butachlor) due to the vast rice fields in the …
Number of citations: 3 www.sid.ir
A Sabljić, H Güsten, H Verhaar, J Hermens - Chemosphere, 1995 - Elsevier
A systematic study was performed to evaluate the quality and reliability of the quantitative relationships between the soil sorption coefficients and the n-octanol/water partition …
Number of citations: 573 www.sciencedirect.com
S Takahashi, K Shudo, T Okamoto, K Yamada, Y Isogai - Phytochemistry, 1978 - Elsevier
We have synthesized 35 N-phenyl-N′-(4-pyridyl)urea derivatives and tested their cytokinin activity in the tobacco callus bioassay. Among them, N-phenyl-N′- (2-chloro-4-pyridyl)urea …
Number of citations: 186 www.sciencedirect.com
R Emami-Saravi - 1979 - search.proquest.com
The studies reported in the present thesis have been concerned with the biochemistry of the varietal susceptibility of winter wheat (Triticum aestivum L.) cultivars to the substituted …
Number of citations: 2 search.proquest.com

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